![molecular formula C12H22N2O B14597285 1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- CAS No. 61171-60-6](/img/structure/B14597285.png)
1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its stability and distinctive chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- typically involves a series of organic reactions. One common method includes the reaction of a Schiff base with acetoacetic acid amide in absolute ethanol. The mixture is kept at room temperature for several days, leading to the formation of crystals, which are then filtered, washed, and recrystallized .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like hydrogen gas. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of 1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability and unique structure make it useful in studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octane: A related compound with a similar bicyclic structure.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with different ring sizes and properties.
Uniqueness
1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity .
Properties
CAS No. |
61171-60-6 |
|---|---|
Molecular Formula |
C12H22N2O |
Molecular Weight |
210.32 g/mol |
IUPAC Name |
6,6,7,7-tetramethyl-1-azabicyclo[2.2.2]octane-3-carboxamide |
InChI |
InChI=1S/C12H22N2O/c1-11(2)5-8-6-12(3,4)14(11)7-9(8)10(13)15/h8-9H,5-7H2,1-4H3,(H2,13,15) |
InChI Key |
BUTUOBUWYFIGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(N1CC2C(=O)N)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


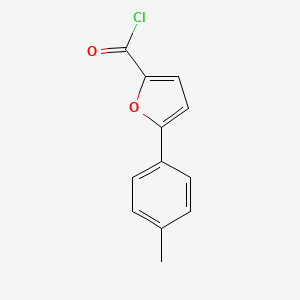

![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)
![1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14597240.png)


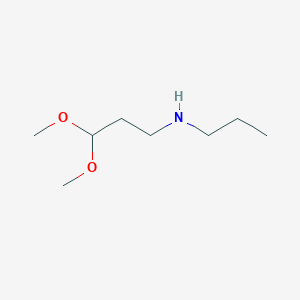
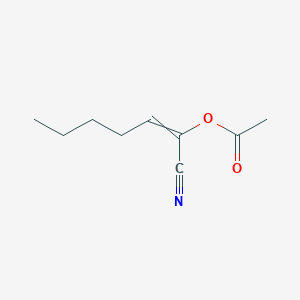

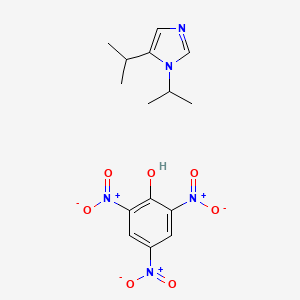
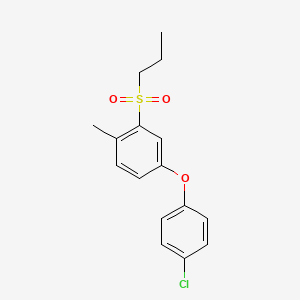
![6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14597278.png)
